molecular formula C24H34O4 B12744866 16-alpha-Methyl-17-alpha-acetoxyprogesterone CAS No. 2504-36-1

16-alpha-Methyl-17-alpha-acetoxyprogesterone

Cat. No.: B12744866
CAS No.: 2504-36-1
M. Wt: 386.5 g/mol
InChI Key: MCQJEMMJFIWHLQ-NQURYFPESA-N
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Description

16-alpha-Methyl-17-alpha-acetoxyprogesterone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is used in various medical applications, particularly in hormone replacement therapy and contraceptive formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-alpha-Methyl-17-alpha-acetoxyprogesterone involves several steps, starting from progesteroneThis can be achieved through a series of chemical reactions, including oxidation, reduction, and esterification .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

16-alpha-Methyl-17-alpha-acetoxyprogesterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17-alpha position can yield a ketone, while reduction can revert it back to a hydroxyl group .

Scientific Research Applications

16-alpha-Methyl-17-alpha-acetoxyprogesterone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 16-alpha-Methyl-17-alpha-acetoxyprogesterone involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound can also interact with other steroid hormone receptors, influencing a variety of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Medroxyprogesterone acetate: Another synthetic progestin with similar applications in hormone therapy and contraception.

    Hydroxyprogesterone caproate: Used in the prevention of preterm birth.

    Chlormadinone acetate: Employed in contraceptive formulations

Uniqueness

16-alpha-Methyl-17-alpha-acetoxyprogesterone is unique due to its high progestational activity and specific binding affinity for progesterone receptors. This makes it particularly effective in hormone replacement therapy and contraceptive applications .

Properties

CAS No.

2504-36-1

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,16R,17R)-17-acetyl-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H34O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h13-14,19-21H,6-12H2,1-5H3/t14-,19-,20+,21+,22+,23+,24+/m1/s1

InChI Key

MCQJEMMJFIWHLQ-NQURYFPESA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)OC(=O)C)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1(C(=O)C)OC(=O)C)C)C

Origin of Product

United States

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